6-Bromo-2-chloro-4-iodopyridin-3-amine
Overview
Description
6-Bromo-2-chloro-4-iodopyridin-3-amine is a useful research compound. Its molecular formula is C5H3BrClIN2 and its molecular weight is 333.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Halogen-rich Intermediate Synthesis
6-Bromo-2-chloro-4-iodopyridin-3-amine serves as a halogen-rich intermediate in the synthesis of complex pyridines. Wu et al. (2022) described the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine using halogen dance reactions. These intermediates are significant in medicinal chemistry for creating pentasubstituted pyridines with desired functionalities, which are essential for further chemical manipulations (Wu et al., 2022).
Chemoselective Functionalization
The compound is notable for its role in chemoselective functionalization. Stroup et al. (2007) studied the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, demonstrating selective bromide substitution and highlighting the chemoselectivity under various conditions. This kind of selective functionalization is crucial in developing specific chemical compounds for further research and applications (Stroup et al., 2007).
Palladium-Catalyzed Aminations
Palladium-catalyzed aminations of similar compounds provide insights into the potential uses of this compound. For example, Ji et al. (2003) conducted a study showing that a palladium-Xantphos complex can catalyze the amination of 5-bromo-2-chloropyridine, leading to high yields and chemoselectivity. These reactions are vital in organic synthesis, particularly in the pharmaceutical industry (Ji et al., 2003).
Mechanism Examination in Amination Reactions
Understanding the mechanism of amination reactions is another significant application. Loones et al. (2007) examined the intramolecular amination of compounds similar to this compound. This study aids in unraveling the mechanisms of ring closure reactions in auto-tandem amination, crucial for designing efficient synthesis pathways in medicinal chemistry (Loones et al., 2007).
Properties
IUPAC Name |
6-bromo-2-chloro-4-iodopyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClIN2/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLNYUGZLGKVKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Cl)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673878 | |
Record name | 6-Bromo-2-chloro-4-iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-29-7 | |
Record name | 6-Bromo-2-chloro-4-iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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